Symplocosidin
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Overview
Description
Symplocosidin belongs to the class of organic compounds known as catechins. Catechins are compounds containing a catechin moiety, which is a 3, 4-dihydro-2-chromene-3, 5. 7-tiol. Thus, this compound is considered to be a flavonoid lipid molecule. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been detected in multiple biofluids, such as urine and blood.
3'-O-methylepicatechin is a catechin. It has a role as a metabolite.
Scientific Research Applications
Chemical Constituents and Biological Activities
The genus Symplocos, which includes Symplocosidin, contains various chemical constituents like terpenoids, flavonoids, lignans, phenols, steroids, alkaloids, and iridoids. Terpenoids are predominant and have shown antiproliferative effects. Phenolic glycoside derivatives from this genus have exhibited inhibitory activity against snake-venom phosphodiesterase I and human nucleotide pyrophosphatase phosphodiesterase I. Traditional uses include treatment for diseases like leprosy, gynecological disorders, ulcers, leucorrhea, menorrhagia, malaria, and tumefaction (Badoni et al., 2010).
Traditional Medicinal Uses
Symplocos species, including this compound, have been used in folk medicine for fever, detoxification, pain relief, and hemostasis. The constituents mainly include triterpenes, triterpenoid saponins, flavonoids, iridoids, lignans, alkaloids, polysaccharides, and ellagic acids (Mei-jun Tang et al., 2004).
Phytopharmacology of Symphytum Species
Symphytum species, related to this compound, have been used for centuries for treating a variety of conditions including bone fractures, liver problems, gastritis, ulcers, skin problems, and joint pain. They contain chemical compounds like allantoin, phenolic compounds, glycopeptides, polysaccharides, and toxic pyrrolizidine alkaloids (Salehi et al., 2019).
Pharmacological Activities
Symplocos racemosa, a species within the Symplocos genus, has been studied for its effect on gonadotropin release in immature female rats, showing a significant increase in serum FSH and LH levels, thus supporting its traditional use for female disorders (Bhutani et al., 2004).
Inhibitory Activities
New glycosides isolated from Symplocos racemosa, such as symplocomoside and symponoside, have shown in vitro inhibitory activity against phosphodiesterase I and thymidine phosphorylase, indicating potential pharmacological applications (Abbasi et al., 2004).
Properties
CAS No. |
76549-34-3 |
---|---|
Molecular Formula |
C16H16O6 |
Molecular Weight |
304.29 g/mol |
IUPAC Name |
(2R,3R)-2-(4-hydroxy-3-methoxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol |
InChI |
InChI=1S/C16H16O6/c1-21-15-4-8(2-3-11(15)18)16-13(20)7-10-12(19)5-9(17)6-14(10)22-16/h2-6,13,16-20H,7H2,1H3/t13-,16-/m1/s1 |
InChI Key |
NJHJXXLBWQXMRO-CZUORRHYSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@@H]2[C@@H](CC3=C(C=C(C=C3O2)O)O)O)O |
SMILES |
COC1=C(C=CC(=C1)C2C(CC3=C(C=C(C=C3O2)O)O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(CC3=C(C=C(C=C3O2)O)O)O)O |
physical_description |
Solid |
Synonyms |
3'-O-methylepicatechin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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